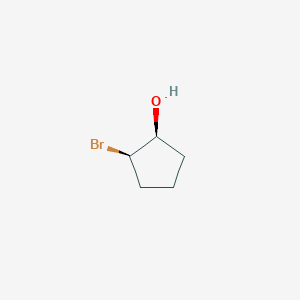
(1S,2R)-2-Bromo-cyclopentanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R)-2-Bromo-cyclopentanol is a chiral compound with significant importance in organic chemistry. It is characterized by the presence of a bromine atom and a hydroxyl group attached to a cyclopentane ring. The compound’s stereochemistry is denoted by the (1S,2R) configuration, indicating the specific spatial arrangement of its atoms. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-2-Bromo-cyclopentanol typically involves the bromination of cyclopentanol. One common method is the reaction of cyclopentanol with bromine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the (1S,2R) isomer.
Industrial Production Methods: Industrial production of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields. Enzymatic processes may also be employed to achieve high enantioselectivity in the production of this compound .
Analyse Chemischer Reaktionen
Arten von Reaktionen: (1S,2R)-2-Brom-cyclopentanol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann oxidiert werden, um ein Keton oder ein Aldehyd zu bilden.
Reduktion: Das Bromatom kann reduziert werden, um Cyclopentanol zu bilden.
Substitution: Das Bromatom kann durch andere Nucleophile wie Hydroxid- oder Aminogruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Nucleophile Substitutionsreaktionen beinhalten oft Reagenzien wie Natriumhydroxid oder Ammoniak.
Hauptprodukte, die gebildet werden:
Oxidation: Cyclopentanon oder Cyclopentanal.
Reduktion: Cyclopentanol.
Substitution: Verschiedene substituierte Cyclopentanolderivate
Wissenschaftliche Forschungsanwendungen
(1S,2R)-2-Brom-cyclopentanol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre möglichen biologischen Aktivitäten und Wechselwirkungen mit Enzymen untersucht.
Medizin: Es dient als Zwischenprodukt bei der Synthese von Arzneimitteln, insbesondere solchen, die eine chirale Reinheit erfordern.
Industrie: Die Verbindung wird bei der Herstellung von Feinchemikalien und als Vorläufer für verschiedene industrielle Prozesse verwendet .
5. Wirkmechanismus
Der Wirkmechanismus von (1S,2R)-2-Brom-cyclopentanol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Das Bromatom und die Hydroxylgruppe spielen eine entscheidende Rolle bei diesen Wechselwirkungen und beeinflussen die Reaktivität und Bindungsaffinität der Verbindung. Die genauen Pfade und molekularen Zielstrukturen hängen von der spezifischen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird .
Ähnliche Verbindungen:
(1R,2S)-2-Brom-cyclopentanol: Das Enantiomer von (1S,2R)-2-Brom-cyclopentanol mit unterschiedlicher Stereochemie.
(1S,2S)-2-Brom-cyclopentanol: Ein Diastereomer mit unterschiedlicher räumlicher Anordnung von Atomen.
Cyclopentanol: Die Stammverbindung ohne das Bromatom.
Einzigartigkeit: (1S,2R)-2-Brom-cyclopentanol ist aufgrund seiner spezifischen Stereochemie einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Seine Chiralität macht es wertvoll für die Synthese enantiomerenreiner Arzneimittel und anderer Feinchemikalien .
Wirkmechanismus
The mechanism of action of (1S,2R)-2-Bromo-cyclopentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
(1R,2S)-2-Bromo-cyclopentanol: The enantiomer of (1S,2R)-2-Bromo-cyclopentanol with different stereochemistry.
(1S,2S)-2-Bromo-cyclopentanol: A diastereomer with different spatial arrangement of atoms.
Cyclopentanol: The parent compound without the bromine atom.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals .
Eigenschaften
Molekularformel |
C5H9BrO |
|---|---|
Molekulargewicht |
165.03 g/mol |
IUPAC-Name |
(1S,2R)-2-bromocyclopentan-1-ol |
InChI |
InChI=1S/C5H9BrO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3H2/t4-,5+/m1/s1 |
InChI-Schlüssel |
BQVWZYQFAVLQKE-UHNVWZDZSA-N |
Isomerische SMILES |
C1C[C@@H]([C@@H](C1)Br)O |
Kanonische SMILES |
C1CC(C(C1)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11755206.png)
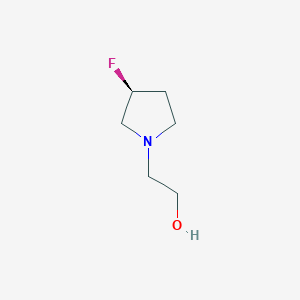


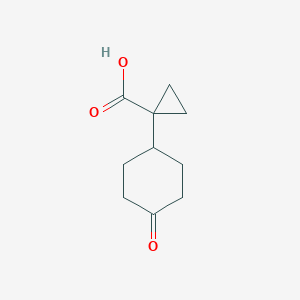
![{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11755237.png)

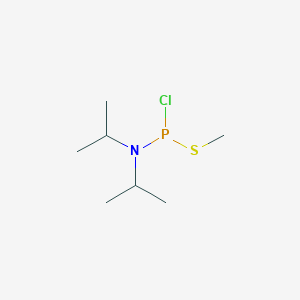
![Pyrano[3,4-c]pyrrole-2,7(3H)-dicarboxylic acid, hexahydro-, 2-(1,1-dimethylethyl) ester, (3aR,7R,7aR)-rel-](/img/structure/B11755247.png)
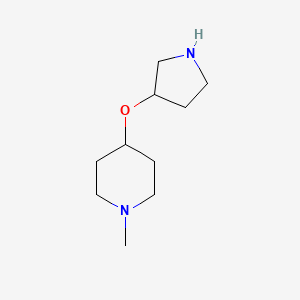
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11755268.png)
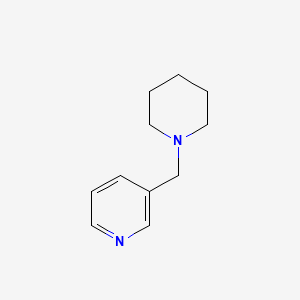
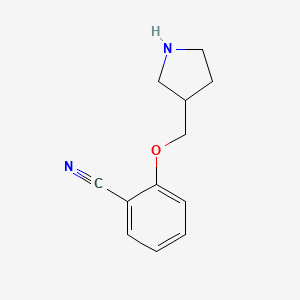
![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanenitrile](/img/structure/B11755286.png)
